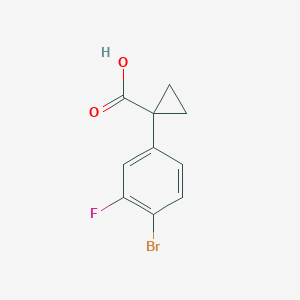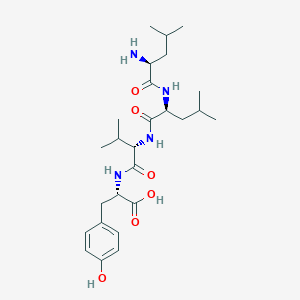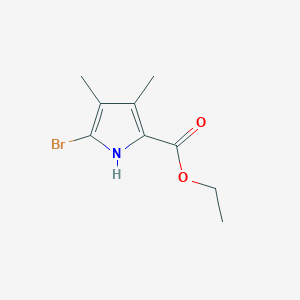
Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H12BrNO2 . It is a member of pyrroles . This compound is used in the synthesis of various compounds, including azomethines (Schiff bases) .
Synthesis Analysis
The synthesis of similar compounds often starts with a Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate . Alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide produces the related N-ethyl carboxylate pyrrole .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate can be represented by the InChI code: 1S/C9H12BrNO2/c1-4-13-9(12)8-5(2)7(10)6(3)11-8/h11H,4H2,1-3H3 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, condensation of ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with various aromatic amines and with 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole in absolute boiling ethanol affords new azomethines as Schiff bases .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.1 . It is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound and its derivatives are synthesized through various methods, including acylation, bromation, nucleophilic substitution, and nitration, to achieve high yields and purity suitable for industrial production. The synthesis process involves starting with pyrrole as the base material, indicating the compound's central role in generating more complex molecules. Spectroscopic techniques such as 1H NMR and MS spectra are commonly used for structural characterization, providing essential insights into its chemical behavior and applications in further synthetic processes (Yuan Rong-xin, 2011).
Computational Studies and Molecular Interactions
Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate derivatives are subjects of computational and experimental studies to understand their molecular structure, interactions, and potential applications. These studies often focus on quantum chemical calculations, molecular electrostatic potential surfaces, natural bond orbital interactions, and vibrational analyses. Such research highlights the compound's role in forming dimers through hydrogen bonding, contributing to our understanding of its chemical properties and reactivity patterns. These findings are crucial for designing new materials with specific properties, including non-linear optical (NLO) materials and other heterocyclic compounds (R. N. Singh, Poonam Rawat, S. Sahu, 2014).
Biological Activity and Antitumor Efficacy
While direct studies on Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate's biological activities are limited, derivatives of pyrrole compounds have been investigated for their potential antitumor activities. Novel pyrrole-substituted indolinones, for example, have been synthesized with the aim of developing selective inhibitors for cancer treatment. Such compounds have shown potent antitumor activity, indicating the broader potential of pyrrole derivatives in medicinal chemistry. This research suggests avenues for developing new antitumor agents based on modifications of the ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate structure (Xishan Xiong et al., 2010).
Safety And Hazards
Direcciones Futuras
Given the wide range of biological activities exhibited by compounds with similar structures, Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate could be a promising scaffold for drug discovery research . Further studies are needed to clearly understand its mechanism of action and to explore its potential applications in pharmaceuticals .
Propiedades
IUPAC Name |
ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-9(12)7-5(2)6(3)8(10)11-7/h11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHPXBCAMKOXLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)Br)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-3,4-dimethyl-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

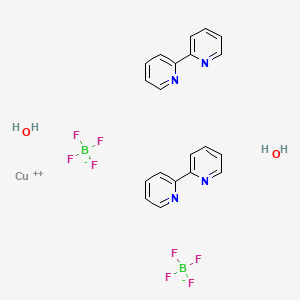
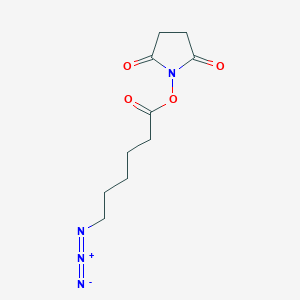
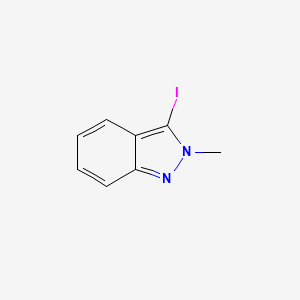
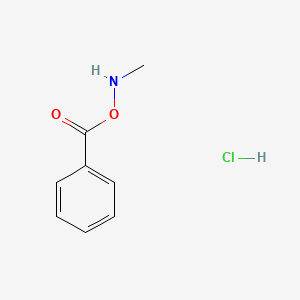
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)

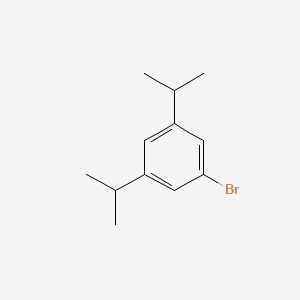
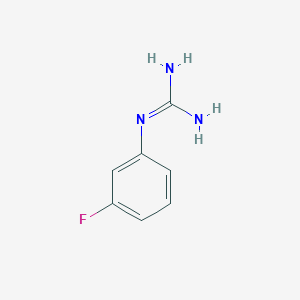

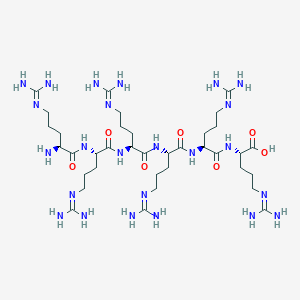
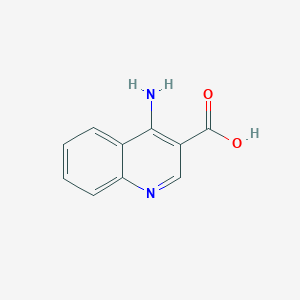
![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1339622.png)
